6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BFF 122 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of BFF 122.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain BFF 122 with high purity.
Industrial Production Methods
Industrial production of BFF 122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
BFF 122 undergoes various chemical reactions, including:
Oxidation: BFF 122 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in BFF 122.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
BFF 122 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating neurodegenerative and cognitive disorders by modulating kynurenic acid levels in the brain.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the kynurenine pathway
Mechanism of Action
BFF 122 exerts its effects by inhibiting kynurenine aminotransferase II, an enzyme responsible for the production of kynurenic acid. By binding to the active site of the enzyme, BFF 122 prevents the conversion of kynurenine to kynurenic acid, thereby reducing its levels in the brain. This inhibition is achieved through interactions with specific amino acid residues in the enzyme’s active site, including π–π interactions and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
PF-04859989: Another potent inhibitor of kynurenine aminotransferase II with similar inhibitory activity.
NS-1502: A reversible and competitive inhibitor of kynurenine aminotransferase II.
S-ESBA: A selective inhibitor designed using kynurenine as a scaffold
Uniqueness of BFF 122
BFF 122 is unique due to its high potency and selectivity for kynurenine aminotransferase II. Unlike some other inhibitors, BFF 122 forms a hydrazone adduct with the enzyme’s cofactor, pyridoxal-5’-phosphate, leading to irreversible inhibition. This unique mechanism of action makes BFF 122 a valuable tool for studying the kynurenine pathway and its role in neurodegenerative and cognitive disorders .
Properties
Molecular Formula |
C17H19FN4O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25) |
InChI Key |
ICQVSZFWVUBYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O |
Origin of Product |
United States |
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